Homo Tamsulosin

描述

Homo Tamsulosin is a chemical compound that belongs to the class of alpha-1 adrenergic receptor antagonists. It is primarily used in the treatment of benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland that can cause urinary difficulties. This compound works by relaxing the muscles in the prostate and bladder neck, making it easier to urinate.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Homo Tamsulosin involves several steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-methoxy-5-sulfamoylbenzoic acid with 2-(2-ethoxyphenoxy)ethylamine under specific conditions to form the desired product. The reaction typically requires the use of solvents such as dimethyl sulfoxide and catalysts like triethylamine. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product with high yield and purity. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in production.

化学反应分析

Types of Reactions

Homo Tamsulosin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products

科学研究应用

Pharmacological Properties

Homo Tamsulosin functions primarily as an antagonist of the alpha-1A adrenergic receptor. This mechanism is crucial for its effects on smooth muscle relaxation, particularly in the prostate and bladder neck, making it valuable for treating conditions like benign prostatic hyperplasia (BPH). The compound's selectivity for the alpha-1A receptor over other adrenergic receptors contributes to its favorable side effect profile compared to non-selective alpha blockers.

Treatment of Benign Prostatic Hyperplasia (BPH)

This compound is primarily investigated for its efficacy in managing BPH. Studies have shown that it significantly improves urinary flow rates and reduces symptoms associated with BPH by relaxing smooth muscle in the prostate and bladder neck.

- Clinical Efficacy : In a clinical study involving male patients with BPH, this compound demonstrated a statistically significant reduction in the International Prostate Symptom Score (IPSS) compared to placebo .

Ureteral Calculi Management

Recent research indicates that this compound may facilitate the passage of ureteral stones by relaxing the ureteral smooth muscle. This application is particularly beneficial for patients experiencing renal colic due to ureteral calculi.

- Case Study Insights : A study involving patients with lower ureteral stones showed that those treated with this compound experienced a higher stone expulsion rate compared to those receiving standard care .

Pharmacokinetics and Dynamics

Research has focused on the pharmacokinetics of this compound, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME) profiles:

- Absorption : this compound is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.

- Metabolism : The compound undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, which contributes to its pharmacological effects and potential drug interactions.

In Vitro Studies

In vitro studies have explored the release kinetics of this compound from biodegradable polymer matrices. These studies are essential for developing controlled-release formulations that can enhance patient compliance and therapeutic outcomes.

作用机制

Homo Tamsulosin exerts its effects by selectively binding to alpha-1 adrenergic receptors, particularly the alpha-1A and alpha-1D subtypes, which are predominantly found in the prostate and bladder neck. By blocking these receptors, this compound causes relaxation of smooth muscle fibers, leading to improved urinary flow and reduced symptoms of benign prostatic hyperplasia. The molecular pathways involved include inhibition of intracellular calcium release and reduction of muscle contraction.

相似化合物的比较

Similar Compounds

Tamsulosin: A widely used alpha-1 adrenergic receptor antagonist with similar therapeutic effects.

Alfuzosin: Another alpha-1 blocker used in the treatment of benign prostatic hyperplasia.

Doxazosin: An alpha-1 adrenergic receptor antagonist with broader applications, including hypertension treatment.

Uniqueness

Homo Tamsulosin is unique in its high selectivity for alpha-1A and alpha-1D adrenergic receptors, which minimizes the risk of side effects such as hypotension that are commonly associated with less selective alpha-1 blockers. This selectivity makes this compound particularly effective in targeting the prostate and bladder neck, providing significant therapeutic benefits with a favorable safety profile.

生物活性

Homo tamsulosin, a derivative of the well-known α1-adrenoceptor antagonist tamsulosin, has garnered attention for its potential biological activities, particularly in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This article reviews the biological activity of this compound based on diverse research findings, including pharmacokinetics, efficacy, and safety profiles.

Overview of Tamsulosin and Its Derivatives

Tamsulosin is primarily used to alleviate symptoms of BPH by selectively blocking α1A-adrenergic receptors in the prostate and bladder neck. This compound, while structurally similar, may exhibit different pharmacological properties that warrant investigation.

Pharmacological Profile

Mechanism of Action:

this compound functions similarly to tamsulosin by antagonizing α1A-adrenergic receptors, leading to smooth muscle relaxation in the prostate and bladder neck. This action helps improve urinary flow and reduce symptoms associated with BPH.

Pharmacokinetics:

Research indicates that tamsulosin has a half-life of approximately 9 to 15 hours, allowing for once-daily dosing. The pharmacokinetics of this compound may differ slightly due to its structural modifications, potentially affecting absorption and metabolism.

Case Studies and Clinical Trials

Comparative Efficacy Table

| Compound | Dosage | Improvement in IPSS | Side Effects |

|---|---|---|---|

| Tamsulosin | 0.4 mg daily | Significant | Dizziness, abnormal ejaculation |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is still being researched.

Safety Profile

The safety profile of tamsulosin is well-documented, with common side effects including dizziness and ejaculatory disorders. Long-term studies show a low incidence of serious adverse effects such as postural hypotension or myocardial infarction . The safety profile for this compound remains to be fully elucidated through rigorous clinical trials.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Modulation of Smooth Muscle Activity: Similar to tamsulosin, this compound may modulate spontaneous myogenic activity in prostate tissues, which is crucial for understanding its therapeutic potential .

- Age-Dependent Effects: Research suggests that the efficacy of α1A antagonists can vary based on age demographics, indicating a need for tailored approaches in treatment .

属性

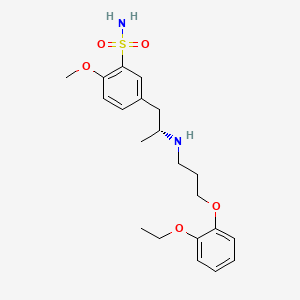

IUPAC Name |

5-[(2R)-2-[3-(2-ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O5S/c1-4-27-18-8-5-6-9-19(18)28-13-7-12-23-16(2)14-17-10-11-20(26-3)21(15-17)29(22,24)25/h5-6,8-11,15-16,23H,4,7,12-14H2,1-3H3,(H2,22,24,25)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOCZDWIAGIVEA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OCCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652598 | |

| Record name | 5-[(2R)-2-{[3-(2-Ethoxyphenoxy)propyl]amino}propyl]-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217771-89-5 | |

| Record name | 5-[(2R)-2-{[3-(2-Ethoxyphenoxy)propyl]amino}propyl]-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。